4-Ethynyl-2,3,5,6-tetrafluoropyridine
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Overview
Description
4-Ethynyl-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C7HF4N. This compound is characterized by the presence of four fluorine atoms and an ethynyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoropyridine typically involves the following steps:
Chemical Reactions Analysis
4-Ethynyl-2,3,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium iodide, Raney alloy, and various nucleophiles such as malononitrile and piperazine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethynyl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Ethynyl-2,3,5,6-tetrafluoropyridine exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The ethynyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Ethynyl-2,3,5,6-tetrafluoropyridine can be compared with other fluorinated pyridines, such as:
2,3,5,6-Tetrafluoropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pentafluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and applications.
4-Chloro-2,3,5,6-tetrafluoropyridine: The presence of a chlorine atom instead of an ethynyl group changes its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and an ethynyl group, which provides a distinct set of chemical and physical properties that are valuable in various research and industrial applications.
Biological Activity
4-Ethynyl-2,3,5,6-tetrafluoropyridine (C7HF4N) is a fluorinated pyridine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may influence its interactions with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7HF4N
- Molecular Weight : 175.08 g/mol
- CAS Number : 2149602-51-5
The presence of multiple fluorine atoms in the structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : Its structural features allow it to bind to receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
In a study investigating the anticancer properties of fluorinated pyridines, this compound was shown to exhibit significant cytotoxicity against several cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values observed were in the low micromolar range (10-20 µM), indicating potent activity against cancer cells .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was noted in vitro using macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced cytokine production .
Case Study 1: Synthesis and Evaluation
A recent study synthesized this compound via a Sonogashira coupling reaction. The synthesized compound was evaluated for its biological activities against various pathogens and showed promising results as an antimicrobial agent .
Case Study 2: Structure-Activity Relationship (SAR)
In exploring the SAR of tetrafluoropyridines, researchers found that modifications at the ethynyl position significantly affected biological activity. Compounds with varying substituents exhibited different levels of potency against specific targets. This highlights the importance of structural optimization in drug design .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | 10-20 | Yes | Potent against cancer cells |
4-Chloro-3-fluoropyridine | 30-50 | Moderate | Less potent than tetrafluoride |
2-Fluoro-3-methylpyridine | >100 | No | Minimal bioactivity |
Properties
Molecular Formula |
C7HF4N |
---|---|
Molecular Weight |
175.08 g/mol |
IUPAC Name |
4-ethynyl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C7HF4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h1H |
InChI Key |
DSLVSUMIVRJZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=NC(=C1F)F)F)F |
Origin of Product |
United States |
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